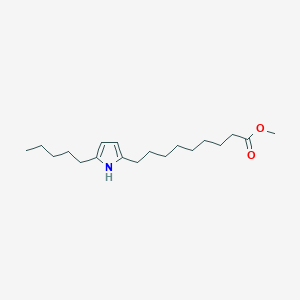
1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique structure, which includes a nonanoic acid chain and a pentyl group attached to the pyrrole ring, with a methyl ester functional group.
Preparation Methods
The synthesis of 1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester can be achieved through various synthetic routes. One common method involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. In this case, the starting materials would include a suitable nonanoic acid derivative and a pentyl-substituted amine. The reaction is typically carried out in the presence of a catalyst such as iron (III) chloride under mild conditions to yield the desired pyrrole compound .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve efficient production.
Chemical Reactions Analysis
1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester can be compared with other similar compounds, such as:
1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester: This compound has a shorter acetic acid chain and a methyl group, resulting in different chemical and biological properties.
1H-Pyrrole, 2-pentyl: Lacking the ester and nonanoic acid functionalities, this compound exhibits distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
88647-08-9 |
|---|---|
Molecular Formula |
C19H33NO2 |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
methyl 9-(5-pentyl-1H-pyrrol-2-yl)nonanoate |
InChI |
InChI=1S/C19H33NO2/c1-3-4-9-12-17-15-16-18(20-17)13-10-7-5-6-8-11-14-19(21)22-2/h15-16,20H,3-14H2,1-2H3 |
InChI Key |
VMGZODCKBAINLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(N1)CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















